N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c20-19(21,22)12-2-1-3-13(9-12)24-18(27)17(26)23-7-6-14(25)11-4-5-15-16(8-11)29-10-28-15/h1-5,8-9,14,25H,6-7,10H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGJQBZYVGKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with atp-binding cassette transporters and VEGFR1. These targets play crucial roles in cellular processes such as drug transport and angiogenesis, respectively.
Biological Activity
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and an oxalamide functional group, contributing to its chemical stability and potential interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 410.349 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇F₃N₂O₅ |
| Molecular Weight | 410.349 g/mol |
| CAS Number | 1421530-57-5 |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzo[d][1,3]dioxole core : This is often achieved through palladium-catalyzed arylation.
- Functionalization : Subsequent steps may involve Noyori asymmetric hydrogenation to enhance enantioselectivity.
These methods facilitate high yields and purity of the final product, making it suitable for biological testing .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has been tested against prostate (LNCaP) and pancreatic cancer cells, demonstrating potential as an anticancer agent .
The compound's biological activity may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Studies suggest that it may inhibit key signaling pathways such as the mTOR-mediated PI3K/AKT/mTOR pathway, which is crucial in many cancers . This interaction could lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological effects of similar compounds within the oxalamide class:
- A study on derivatives of oxalamides demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
- Another research effort focused on structure-activity relationships (SAR) among benzodioxole derivatives found that specific substitutions significantly enhance cytotoxicity against cancer cells .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with potential biological activities.
Biology
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is investigated for its potential as an enzyme inhibitor and its effects on cellular processes. The compound has shown promise in modulating biochemical pathways related to cell cycle progression and apoptosis.
Medicine
The compound has been explored for its anticancer properties, particularly in inducing apoptosis in cancer cells. It interacts with cancer cell lines such as prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM), causing cell cycle arrest at the S phase and exhibiting potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against specific cancer cell lines.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of this compound against LNCaP cells, researchers found significant induction of apoptosis through modulation of microtubule assembly. The results indicated that the compound effectively inhibited cell growth by disrupting normal cell cycle progression.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of the compound demonstrated its ability to inhibit key enzymes involved in cancer metabolism. This highlights its potential role in therapeutic strategies targeting metabolic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide and analogous compounds from the evidence:
Structural and Functional Insights
Core Backbone Differences :
- Oxalamide vs. Phthalimide/Benzamide : The oxalamide core (N-C(O)-C(O)-N) offers dual hydrogen-bonding sites, contrasting with the single carbonyl in benzamides or the fused aromatic rings in phthalimides. This may influence binding specificity in biological targets .
- Trifluoromethyl (-CF₃) : Present in both the main compound and flutolanil, this group enhances resistance to oxidative metabolism and improves lipid membrane permeability, a critical feature in fungicides .
However, the hydroxypropyl linker in the main compound introduces a polar, metabolically labile site absent in flutolanil or cyprofuram. Chloro vs. Trifluoromethyl: Chlorine in cyprofuram and 3-chloro-N-phenyl-phthalimide increases electrophilicity, favoring covalent interactions with biological nucleophiles. In contrast, -CF₃ is non-reactive but enhances hydrophobic interactions .
Synthetic and Application Considerations: Polymer vs. Bioactive Compounds: While 3-chloro-N-phenyl-phthalimide is a high-purity monomer for polyimides , the main compound’s design aligns more with bioactive molecules (e.g., fungicides) due to its trifluoromethyl and hydroxypropyl groups. Metabolic Stability: The hydroxypropyl chain in the main compound may reduce half-life compared to flutolanil’s methoxy group, which is less prone to Phase II conjugation .
Notes
- Evidence Limitations : Direct data on the main compound’s synthesis or applications are absent in the provided evidence. Comparisons rely on structural analogs and established roles of functional groups.
- Contradictions: emphasizes polymer applications for phthalimides, while highlights pesticidal uses for benzamides.
- Future Directions : Experimental studies on the main compound’s solubility, stability, and target affinity are needed to confirm hypothesized agrochemical or pharmaceutical utility.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride, propylamine derivative | DCM | Et₃N | 75–85 | |
| 2 | 3-(Trifluoromethyl)aniline | DMF | EDCI/HOBt | 60–70 |
Which spectroscopic and analytical techniques are critical for structural characterization?
Level: Basic
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the oxalamide backbone and substituent positions (e.g., trifluoromethyl resonance at δ ~110–120 ppm in ¹⁹F NMR) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 453.12) .
- X-ray crystallography : Resolves stereochemistry of the hydroxypropyl group and confirms hydrogen bonding motifs .
- HPLC-PDA : Assesses purity (>98% required for biological assays) .
Note : For fluorinated analogs, ¹⁹F NMR is indispensable for tracking trifluoromethyl group integrity .
How should researchers design experiments to evaluate this compound’s bioactivity against cancer cell lines?
Level: Advanced
Answer:
Experimental Design :
In vitro screening :
- Use MTT or CellTiter-Glo® assays on panels (e.g., NCI-60) to measure IC₅₀ values.
- Include positive controls (e.g., paclitaxel) and assess cytotoxicity in non-cancerous cells (e.g., HEK293).
Mechanistic studies :
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Cell cycle analysis : PI staining and FACS to detect G1/S or G2/M arrest.
- Target engagement : Western blotting for caspase-3/9 cleavage or tubulin polymerization assays (if microtubule disruption is suspected) .
Q. Data Interpretation :
- Compare dose-response curves across cell lines to identify selectivity.
- Validate findings with structural analogs (e.g., nitro- or chloro-substituted phenyl variants) to establish SAR .
Q. Table 2: Hypothetical Bioactivity Data
| Cell Line | IC₅₀ (µM) | Mechanism | Reference Model |
|---|---|---|---|
| MCF-7 | 2.1 ± 0.3 | Apoptosis (caspase-3 activation) | |
| A549 | 5.8 ± 0.7 | G2/M arrest |
How can contradictions in reported biological efficacy data be resolved?
Level: Advanced
Answer:
Contradictions may arise from:
- Synthetic variability : Impurities (>5%) or stereochemical inconsistencies (e.g., racemic vs. enantiopure hydroxypropyl groups). Validate purity via HPLC and chiral chromatography .
- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24h vs. 48h). Standardize protocols using CLIA guidelines .
- Target promiscuity : Use proteome-wide profiling (e.g., thermal shift assays) to identify off-target interactions .
Case Study : A 2025 study reported conflicting IC₅₀ values (2.1 vs. 8.3 µM) for MCF-7 cells. Resolution involved verifying compound stability in DMSO and replicating assays under hypoxia vs. normoxia .
What methodologies are used to study interactions between this compound and biological targets?
Level: Advanced
Answer:
- Biophysical assays :
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to purified proteins (e.g., tubulin or kinases) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Computational modeling :
- Molecular docking (AutoDock/Vina) : Predicts binding poses in protein active sites (e.g., β-tubulin’s colchicine site) .
- MD simulations : Assesses complex stability over 100-ns trajectories .
- Cellular target identification :
- Chemical proteomics : Use clickable probes with alkyne tags for pull-down assays and LC-MS/MS identification .
Key Finding : The trifluoromethyl group enhances hydrophobic interactions with tubulin’s T7 loop, while the benzo[d][1,3]dioxole moiety participates in π-π stacking with Phe351 .
How can researchers optimize the pharmacokinetic profile of this compound?
Level: Advanced
Answer:
Strategies :
Solubility enhancement :
- Introduce ionizable groups (e.g., sulfonate) or formulate as nanoparticles (PLGA encapsulation).
Metabolic stability :
- Replace labile groups (e.g., ester-to-amide bioisosterism) or add deuterium at metabolic hotspots .
Permeability :
- LogP optimization (<5) via substituent modulation (e.g., replacing trifluoromethyl with cyano).
Q. In vivo Validation :
- Conduct PK studies in rodents to measure t₁/₂, Cmax, and AUC. Compare oral vs. intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
